molecular formula C7H7ClN2O2 B1587053 5-Chloro-2-hydroxybenzohydrazide CAS No. 5022-48-0

5-Chloro-2-hydroxybenzohydrazide

Cat. No. B1587053
CAS RN: 5022-48-0
M. Wt: 186.59 g/mol
InChI Key: MIVLIGXZOGZELS-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 186.6 .

Scientific Research Applications

Antihypertensive Activity

5-Chloro-2-hydroxybenzohydrazide derivatives exhibit significant antihypertensive activity. A study by Bhole and Bhusari (2011) synthesized p-hydroxybenzohydrazide derivatives, which showed notable antihypertensive effects when tested using non-invasive and invasive blood pressure measurement methods. These compounds were further analyzed using 3D-QSAR studies to understand their structure-activity relationship, which could aid in designing potent antihypertensive agents (Bhole & Bhusari, 2011).

Antibacterial and Antifungal Activities

Various derivatives of 5-Chloro-2-hydroxybenzohydrazide have demonstrated antibacterial and antifungal properties. Hu et al. (2015) synthesized compounds that were effective against bacterial strains like Bacillus subtilis and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans (Hu et al., 2015). Similarly, Yu-jie (2011) reported the antibacterial activity of nickel(II) complexes with acylhydrazone derivatives against various bacterial strains, showing enhanced activity compared to the ligand alone (Yu-jie, 2011).

Antimycobacterial Activity

Compounds derived from 5-Chloro-2-hydroxybenzohydrazide have shown efficacy against mycobacterial strains. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides, which exhibited significant in vitro activity against Mycobacterium tuberculosis, with some derivatives also active against M. kansasii and M. avium (Zítko et al., 2013).

Antioxidant Activity

The antioxidant properties of 5-Chloro-2-hydroxybenzohydrazide derivatives have been explored. Shakir et al. (2014) synthesized compounds that exhibited significant free-radical scavenging ability in antioxidant assays (Shakir et al., 2014).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) reported the synthesis of 1,3,4-oxadiazole derivatives with 5-Chloro-2-hydroxybenzohydrazide, which demonstrated potent analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).

Anti-Ulcer Activity

Gwaram et al. (2012) studied a Schiff base derived from 5-Chloro-2-hydroxybenzohydrazide, which showed significant preventive activity against ethanol-induced gastric mucosal lesions in rats (Gwaram et al., 2012).

properties

IUPAC Name

5-chloro-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLIGXZOGZELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383469
Record name 5-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxybenzohydrazide

CAS RN

5022-48-0
Record name 5-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-hydroxybenzoic acid methyl ester (0.50 g, 2.7 mmol), hydrazine monohydrate (0.3 mL, 6.2 mmol) and ethanol (5 mL) was refluxed for 6 hours. After the reaction mixture was cooled to room temperature, n-hexane was added and the separated crystal was filtered to give the title compound (395.9 mg, 79.2%) as a white crystal.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Jaiswal, SR Ayyannan - ChemMedChem, 2022 - Wiley Online Library
Using ligand‐based design strategy, a set of isatin‐3‐carbohydrazones was designed, synthesized and evaluated for dual fatty acid amide hydrolase (FAAH) and monoacylglycerol …
F Göktaş, E Vanderlinden, L Naesens… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
… 2-Hydroxybenzohydrazide and 5-chloro-2-hydroxybenzohydrazide were prepared according to the previously reported methods.Citation 16 , Citation 17 Melting points (mp) were …
Number of citations: 10 www.tandfonline.com
L Yang, X Wang, D Luo, N Liu, D Tian - Zeitschrift für Kristallographie …, 2021 - degruyter.com
… The educt N′-acetyl-5-chloro-2-hydroxybenzohydrazide (LH 3 ), intended to be the bridging ligand in its deprotonated form was synthesized according to reference [4]. A mixture of LH …
Number of citations: 3 www.degruyter.com
NH Nguyen, VG Vo, HVT Phan, TT Ngo… - Natural Product …, 2021 - Taylor & Francis
Twelve benzylidene derivatives, one Baeyer-Villiger oxidative, six imine derivatives were successfully designed and synthesised from phyllanthone. In the search for potential new anti-…
Number of citations: 2 www.tandfonline.com

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